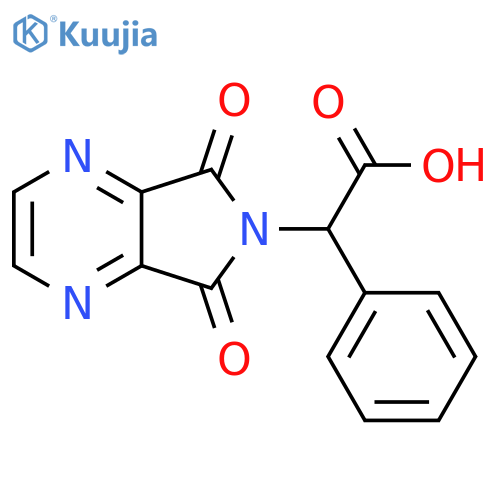

Cas no 1351398-00-9 ((2S)-2-(5,7-dioxopyrrolo3,4-bpyrazin-6-yl)-2-phenylacetic acid)

1351398-00-9 structure

商品名:(2S)-2-(5,7-dioxopyrrolo3,4-bpyrazin-6-yl)-2-phenylacetic acid

CAS番号:1351398-00-9

MF:C14H9N3O4

メガワット:283.238962888718

CID:4695925

(2S)-2-(5,7-dioxopyrrolo3,4-bpyrazin-6-yl)-2-phenylacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-2-phenylacetic acid

- (5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid

- BBL033411

- STL247426

- (S)-2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)-2-phenylacetic acid

- (2S)-2-(5,7-dioxopyrrolo3,4-bpyrazin-6-yl)-2-phenylacetic acid

-

- インチ: 1S/C14H9N3O4/c18-12-9-10(16-7-6-15-9)13(19)17(12)11(14(20)21)8-4-2-1-3-5-8/h1-7,11H,(H,20,21)

- InChIKey: IHUIHFKBCYOUMW-UHFFFAOYSA-N

- ほほえんだ: O=C1C2C(C(N1C(C(=O)O)C1C=CC=CC=1)=O)=NC=CN=2

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 437

- トポロジー分子極性表面積: 101

(2S)-2-(5,7-dioxopyrrolo3,4-bpyrazin-6-yl)-2-phenylacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | S136305-1000mg |

(2S)-2-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)-2-phenylacetic acid |

1351398-00-9 | 1g |

$ 390.00 | 2022-06-03 | ||

| Key Organics Ltd | LS-09870-0.5G |

(2S)-2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-2-phenylacetic acid |

1351398-00-9 | >95% | 0.5g |

£227.00 | 2025-02-08 | |

| TRC | S136305-2000mg |

(2S)-2-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)-2-phenylacetic acid |

1351398-00-9 | 2g |

$ 615.00 | 2022-06-03 | ||

| TRC | S136305-500mg |

(2S)-2-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)-2-phenylacetic acid |

1351398-00-9 | 500mg |

$ 235.00 | 2022-06-03 | ||

| A2B Chem LLC | BA35742-500mg |

(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid |

1351398-00-9 | >95% | 500mg |

$384.00 | 2024-04-20 |

(2S)-2-(5,7-dioxopyrrolo3,4-bpyrazin-6-yl)-2-phenylacetic acid 関連文献

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

1351398-00-9 ((2S)-2-(5,7-dioxopyrrolo3,4-bpyrazin-6-yl)-2-phenylacetic acid) 関連製品

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量